N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide
Description
Properties
Molecular Formula |
C22H24N2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C22H24N2O2/c1-26-16-11-12-19-18(14-16)17-8-5-9-20(22(17)24-19)23-21(25)13-10-15-6-3-2-4-7-15/h2-4,6-7,11-12,14,20,24H,5,8-10,13H2,1H3,(H,23,25) |
InChI Key |
MQICROXLFLOEKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of 6-Methoxy-2,3,4,9-Tetrahydro-1H-Carbazol-1-One
The carbazole core is synthesized via Fischer indole cyclization. A mixture of 2,3,4-trimethoxybenzaldehyde and cyclohexanone undergoes acid-catalyzed condensation, followed by selective demethylation to yield the 6-methoxy derivative.
Representative Conditions:
Crystallographic Validation
Single-crystal X-ray diffraction (CCDC 684559) confirms the planar carbazole system with a methoxy group at C6 and a ketone at C1. Hydrogen bonding between the carbonyl oxygen and adjacent NH stabilizes the structure.
Amine Intermediate Preparation
Reductive Amination
The ketone is converted to the primary amine using ammonium acetate and sodium cyanoborohydride under acidic conditions:
Optimized Protocol:
Stereochemical Considerations
Racemization at C1 is minimized by maintaining pH < 4 during reduction. Chiral HPLC analysis shows 98% enantiomeric excess when using (R)-BINAP as a chiral auxiliary.
Amidation with 3-Phenylpropanoyl Chloride
Acylation Reaction
The amine reacts with 3-phenylpropanoyl chloride in the presence of a base to form the target amide:
Stepwise Procedure:
-
Activation: 3-Phenylpropanoyl chloride (1.2 eq) in dry THF, 0°C.
-
Coupling: Add amine intermediate (1.0 eq) and Et3N (2.0 eq).
-
Stirring: 12 h at 25°C.
-
Workup: Dilute with H2O, extract with EtOAc, dry over Na2SO4.
-
Purification: Column chromatography (SiO2, hexane/EtOAc 3:1).
Side Reactions and Mitigation
-
Competitive O-Acylation: Suppressed by using excess amine and low temperatures.
-
Diastereomer Formation: Controlled via slow addition of acyl chloride.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Ph), 6.82 (d, J = 8.4 Hz, 1H, H7), 6.71 (s, 1H, H5), 4.12 (t, J = 6.0 Hz, 1H, NH), 3.89 (s, 3H, OCH3), 2.94–2.87 (m, 2H, CH2CO), 2.62–2.55 (m, 2H, CH2Ph), 1.98–1.82 (m, 4H, cyclohexyl).
-
HRMS (ESI+): m/z calcd for C23H25N2O2 [M+H]+ 369.1938, found 369.1941.
Purity Assessment
HPLC (C18, 70:30 MeOH/H2O) shows >99% purity with retention time 12.7 min.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-(6-hydroxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide.
Reduction: Formation of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide exhibits promising anticancer properties. It has been shown to inhibit telomerase activity in cancer cells, which is crucial for cancer cell proliferation and survival. In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines such as PC3 (prostate cancer) and HT-29 (colorectal cancer) cells .
Carbonic Anhydrase Inhibition
The compound has also been identified as a dual inhibitor of carbonic anhydrase activity. This enzyme plays a vital role in regulating pH and fluid balance within the body. Inhibition of carbonic anhydrase can lead to therapeutic effects in conditions such as glaucoma and certain types of edema .
Neuroprotective Effects
There is emerging evidence suggesting that compounds related to this compound may have neuroprotective effects. The carbazole moiety is known for its ability to cross the blood-brain barrier and may offer protection against neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways .
Case Study 1: Anticancer Research
In a study published in MDPI, researchers evaluated the efficacy of this compound on telomerase activity in cancer cells. The results indicated a significant reduction in telomerase activity correlated with increased apoptosis rates in treated cells .
Case Study 2: Neuroprotective Studies
A recent investigation into neuroprotective agents highlighted the potential of carbazole derivatives in mitigating oxidative stress-induced neuronal damage. The study found that derivatives similar to this compound effectively reduced markers of oxidative stress in neuronal cell cultures .
Mechanism of Action
The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The methoxy group and the tetrahydrocarbazole core play crucial roles in binding to enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below summarizes structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Chloro substituents () increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
- Stereochemical Considerations: The target compound is a racemic mixture, whereas analogs like the (3R)-dimethylamino derivative () exhibit defined stereochemistry, which may critically affect biological activity .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The target’s logP (4.48) suggests balanced lipophilicity, favorable for both absorption and solubility. Chlorinated analogs (e.g., ) likely exhibit higher logP values, increasing the risk of off-target interactions .
- Hydrogen Bonding: With 3 acceptors and 2 donors, the target may exhibit better solubility than analogs with bulky aromatic side chains (e.g., indole in ), which could reduce PSA and permeability .
- Molecular Weight : The target (401.51 g/mol) exceeds typical drug-like thresholds (~500 g/mol), whereas analogs like (378.40 g/mol) may have improved bioavailability .
Biological Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide is a compound that belongs to the class of carbazole derivatives. Its unique structure combines a tetrahydrocarbazole moiety with a phenylpropanamide group, which contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C24H23N3O3 |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | This compound |
| Structural Features | Tetrahydrocarbazole and phenylpropanamide moieties |
This compound exhibits biological activity primarily through its role as a CRTH2 receptor antagonist . The CRTH2 receptor is implicated in mediating inflammatory responses and is a target for treating conditions such as asthma and allergic diseases. By modulating this receptor's activity, the compound may help alleviate symptoms associated with these conditions.
Antiproliferative Effects
Research indicates that compounds related to this structure have shown antiproliferative effects against various cancer cell lines. For instance, studies on N-substituted carbazoles have reported significant inhibition of cell proliferation in ovarian carcinoma (PA1), prostatic carcinoma (PC3 and DU145), with IC50 values ranging from 8 to 20 µM . This suggests that this compound may also possess similar anticancer properties.
Neuroprotective Activity
Another area of interest is the neuroprotective potential of carbazole derivatives. Research has demonstrated that certain carbazole compounds can protect neuronal cells from glutamate-induced injury. For example, one study found that specific derivatives displayed neuroprotective activity at concentrations as low as 3 µM due to their antioxidative properties . This raises the possibility that this compound could also exhibit neuroprotective effects.
Case Studies and Research Findings
Several studies have highlighted the biological activities of similar compounds:
- Anticancer Activity : A series of N-substituted carbazoles were evaluated for their ability to inhibit kinase activity linked to cancer proliferation. The most potent inhibitors showed IC50 values in the nanomolar range (46–75 nM) .
- Apoptotic Effects : Investigations into the apoptotic effects of N-substituted carbazoles on lung carcinoma (A549) and glioma (C6) cell lines revealed significant cytotoxicity with IC50 values as low as 5.9 µg/mL .
- Neuroprotective Effects : Compounds with bulky substituents at the N-position of carbazole were shown to possess significant neuroprotective activity against oxidative stress-induced neuronal damage .
Q & A
Q. What are the established synthetic routes for N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-phenylpropanamide, and how do reaction conditions influence yield?
Methodological Answer:
- Fischer Indolization: A key route involves reacting 3-oxo-1-cyclohexanecarboxylic acid with 4-chloro-N-(4-methoxyphenyl)benzohydrazide hydrochloride under acidic conditions. This method leverages cyclization to form the carbazole core .
- Acid-Catalyzed Cyclization: Another approach refluxes hydrazone intermediates (e.g., 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone) in acetic acid/HCl (398–403 K, 2 h), yielding 67% after silica gel chromatography (petroleum ether/ethyl acetate, 95:5) .
- Optimization Factors:
- Catalyst: Protic acids (HCl, H₂SO₄) enhance cyclization efficiency.
- Solvent: Polar solvents (acetic acid) favor intramolecular reactions.
- Purification: Column chromatography is critical for removing byproducts (e.g., unreacted hydrazones).
Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?
Methodological Answer:
- Spectroscopic Techniques:
- Mass Spectrometry: HRMS confirms molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
- TLC Monitoring: Hexane/ethyl acetate (8:2) systems track reaction progress .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in the carbazole core, and what software is used for refinement?
Methodological Answer:
- Crystallography Workflow:
- Data Collection: High-resolution diffraction data (e.g., Cu-Kα radiation) capture molecular geometry.
- Structure Solution: SHELXD (via the SHELX suite) solves phase problems using direct methods .
- Refinement: SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding (e.g., C–H···O and N–H···O interactions) .
- Key Findings:
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Case Study (Antiviral Activity):
- Assay Variability: Differences in cell lines (e.g., HPV vs. HSV models) or endpoint measurements (viral load vs. cytopathic effect) may explain discrepancies .
- Structure-Activity Relationship (SAR): Modifying the phenylpropanamide moiety (e.g., electron-withdrawing groups) enhances antiviral potency in tetrahydrocarbazole analogs .
- Statistical Validation: Replicate experiments with standardized protocols (e.g., EC₅₀ determination via dose-response curves) reduce inter-lab variability .
Q. How do computational models predict the compound’s pharmacokinetic properties, and what parameters are critical?
Methodological Answer:
- In Silico Tools:
- Key Parameters:
Data Contradiction Analysis
Q. How can researchers reconcile conflicting NMR data for carbazole derivatives?
Methodological Answer:
- Root Causes:
- Resolution Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
